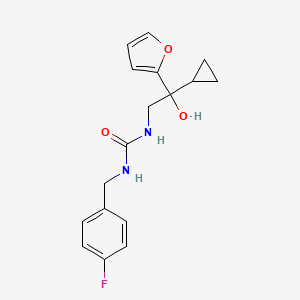
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C17H19FN2O3 and its molecular weight is 318.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is an organic compound characterized by its complex structure, which includes a cyclopropyl ring, a furan moiety, and a urea functional group. Its molecular formula is C16H18N2O3 with a molecular weight of approximately 320.35 g/mol. The unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This modulation can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, depending on the specific biological context.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, indicating that derivatives with furan and urea functionalities may exhibit significant antibacterial activity. For instance, compounds with structural similarities have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess antimicrobial properties .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary evaluations indicate that similar compounds exhibit low cytotoxicity while maintaining potent biological activity. This characteristic makes them attractive candidates for further drug development aimed at treating various diseases without significant adverse effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related urea derivatives against clinical isolates of bacteria. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential for therapeutic applications in treating bacterial infections .
- Pharmacological Evaluation : A series of pharmacological evaluations revealed that compounds with furan and cyclopropyl structures exhibited anti-inflammatory and analgesic activities in animal models, supporting the hypothesis that this compound might possess similar therapeutic effects .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-[4-(furan-2-yl)]urea | C16H18N2O3 | Antimicrobial | Similar structure, promising activity against Gram-positive bacteria |
| 1-Benzhydryl-3-(cyclopropyl-furan derivative) | C18H20N2O3 | Anti-inflammatory | Exhibited lower cytotoxicity compared to traditional NSAIDs |
| 1-Cyclohexyl-3-(cyclopropyl-furan derivative) | C17H22N2O3 | Analgesic | Effective in rat models with minimal side effects |
Eigenschaften
IUPAC Name |
1-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCZGEBEYHCNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














